5-chloro-2-methyl-4-Pyrimidinemethanamine
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Overview
Description
1-(5-Chloro-2-methylpyrimidin-4-yl)methanamine is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, with a methanamine group attached to the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylpyrimidin-4-yl)methanamine typically involves the chlorination of 2-methylpyrimidine followed by the introduction of the methanamine group. One common method includes:
Chlorination: 2-methylpyrimidine is reacted with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 5-position.
Amination: The resulting 5-chloro-2-methylpyrimidine is then treated with formaldehyde and ammonium chloride to introduce the methanamine group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methylpyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methanamine group can undergo oxidation to form corresponding imines or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives of the methanamine group.
Scientific Research Applications
1-(5-Chloro-2-methylpyrimidin-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine receptors.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to pyrimidine receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the nature of the target.
Comparison with Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar structure but with a pyridine ring.
5-Amino-2-methylpyrimidine: Lacks the chlorine substitution but has an amino group.
4-Chloro-2-methylpyrimidine: Similar but without the methanamine group.
Uniqueness: 1-(5-Chloro-2-methylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthesis and applications in various fields.
Properties
Molecular Formula |
C6H8ClN3 |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
(5-chloro-2-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4-9-3-5(7)6(2-8)10-4/h3H,2,8H2,1H3 |
InChI Key |
OUXWHFOMJAFGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)CN)Cl |
Origin of Product |
United States |
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